molecular formula C9H20N2O B13299754 N-(1-methoxypropan-2-yl)-1-methylpyrrolidin-3-amine

N-(1-methoxypropan-2-yl)-1-methylpyrrolidin-3-amine

Cat. No.: B13299754
M. Wt: 172.27 g/mol
InChI Key: RKHWPPXWWCEFFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methoxypropan-2-yl)-1-methylpyrrolidin-3-amine is an organic compound with a complex structure that includes a pyrrolidine ring substituted with a methoxypropan-2-yl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)-1-methylpyrrolidin-3-amine typically involves the reaction of 1-methylpyrrolidin-3-amine with 1-methoxypropan-2-yl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, advanced purification techniques such as crystallization and distillation are employed to achieve high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxypropan-2-yl)-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-methoxypropan-2-yl)-1-methylpyrrolidin-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-methoxypropan-2-yl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. Additionally, it can inhibit or activate enzymes involved in metabolic pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methoxypropan-2-yl)-2-methylcyclopentan-1-amine
  • 1-methoxypropan-2-yl acetate
  • Propylene glycol methyl ether

Uniqueness

N-(1-methoxypropan-2-yl)-1-methylpyrrolidin-3-amine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C9H20N2O/c1-8(7-12-3)10-9-4-5-11(2)6-9/h8-10H,4-7H2,1-3H3

InChI Key

RKHWPPXWWCEFFQ-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC1CCN(C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.